molecular formula C9H14N2O2S B14348589 Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester CAS No. 96512-26-4

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester

Cat. No.: B14348589
CAS No.: 96512-26-4
M. Wt: 214.29 g/mol
InChI Key: WPFAXOGAXWFQAT-UHFFFAOYSA-N
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Description

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester (hereafter referred to as the target compound) is a carbamate derivative featuring a thiazole ring substituted with a tert-butyl (1,1-dimethylethyl) group at the 4-position and a methyl ester at the carbamic acid moiety. The tert-butyl group confers steric bulk, while the methyl ester enhances lipophilicity, influencing both physicochemical properties and biological interactions.

Properties

CAS No.

96512-26-4

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

methyl N-(4-tert-butyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5-14-7(10-6)11-8(12)13-4/h5H,1-4H3,(H,10,11,12)

InChI Key

WPFAXOGAXWFQAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate typically involves the reaction of thiazole derivatives with carbamates. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (4-tert-butyl-1,3-thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Insights :

  • Thiazole Substituents : The tert-butyl group at the 4-position provides steric shielding, which may slow enzymatic degradation compared to electron-withdrawing groups like bromophenyl .
  • Functional Additions: Amino carbonyl groups (e.g., Example 11D ) introduce hydrogen-bonding sites, enhancing target binding but reducing membrane permeability.

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated to be lower than its butyl ester analog (logP ~2.5 vs. ~3.8 ), influencing bioavailability.
  • Solubility : The methyl ester enhances aqueous solubility compared to tert-butyl esters (e.g., 474429-54-4 ), which are highly lipophilic.
  • Stability : The tert-butyl group may protect against hydrolysis compared to esters with electron-deficient aryl groups (e.g., bromophenyl ).

Biological Activity

Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester is a compound of significant interest due to its potential biological activities. This article explores its biological functions, mechanisms of action, and implications in various fields such as agriculture and medicine.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H14_{14}N2_2O2_2S
  • Molecular Weight : 226.29 g/mol

The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit notable antimicrobial activities. The compound has been evaluated against several pathogens, demonstrating effectiveness in inhibiting growth.

  • Mechanism of Action : The thiazole moiety contributes to the disruption of microbial cell wall synthesis and function. This is particularly relevant in combating resistant strains of bacteria and fungi.

Insecticidal Activity

Carbamic acid derivatives are recognized for their insecticidal properties. They have been shown to be effective against various pests, making them valuable in agricultural applications.

  • Case Study : A study highlighted the efficacy of carbamic acid methyl ester in controlling harmful sucking and biting insects. The compound exhibited a high success rate in field trials, suggesting its potential as a natural pesticide alternative .

Toxicological Profile

The toxicity of carbamic acid derivatives has been assessed through various studies:

  • Acute Toxicity : In animal models, the compound demonstrated low acute toxicity with an LD50 greater than 2000 mg/kg body weight. However, sub-lethal effects were noted, including histopathological changes in reproductive organs .
  • Chronic Exposure : Long-term studies indicated potential reproductive toxicity and liver enzyme alterations at higher doses .

In Vivo Studies

In vivo studies have shown that after administration, the concentration of the compound peaks in the blood within 15-40 minutes. Residual amounts were detected in liver and kidney tissues, indicating metabolism and distribution patterns .

Enzyme Activity

Carbamic acid has been linked to enzyme induction in liver tissues. Specific enzymes such as cytochrome P450 isoforms were activated following exposure, suggesting a role in metabolic processes .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against multiple pathogens
InsecticidalHigh efficacy against pests
Acute ToxicityLD50 > 2000 mg/kg
Enzyme InductionActivation of cytochrome P450

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